6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Vue d'ensemble

Description

6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

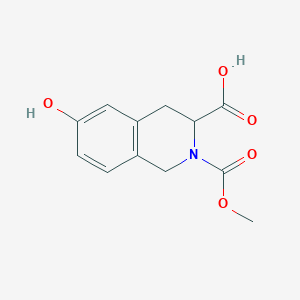

The compound is characterized by a tetrahydroisoquinoline core with specific substituents that influence its biological activity. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiviral properties. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the NS3 protease of the hepatitis C virus (HCV), a key target in antiviral therapy. The structural modifications in these compounds enhance their binding affinity and potency against HCV protease, with some derivatives showing inhibition constants (K_i) in the low micromolar range .

Anticancer Properties

Tetrahydroisoquinolines have been studied for their potential anticancer effects. The compound has been associated with the inhibition of apoptosis inhibitors (IAPs), which are crucial in cancer cell survival. By antagonizing IAPs, these compounds may promote apoptosis in cancer cells, offering a novel approach to cancer treatment .

Antibacterial Activity

The antibacterial activity of tetrahydroisoquinoline derivatives has also been explored. Compounds within this class have shown moderate activity against various bacterial strains, suggesting their potential use in treating bacterial infections .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Viral Proteases : The compound's structure allows it to bind effectively to viral proteases, disrupting the viral life cycle.

- Modulation of Apoptosis Pathways : By targeting IAPs, the compound can induce apoptosis in cancer cells.

- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or function.

Study 1: Antiviral Efficacy

A study published in ACS Publications investigated various tetrahydroisoquinoline derivatives for their inhibitory effects on HCV NS3 protease. The results demonstrated that certain modifications significantly increased potency compared to acyclic analogs. For example, a macrocyclic derivative exhibited K_i values as low as 0.015 µM .

Study 2: Anticancer Activity

In preclinical studies focusing on cancer cell lines, this compound showed promising results in inducing apoptosis. Cells treated with this compound displayed increased levels of pro-apoptotic markers and decreased viability compared to untreated controls .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, certain derivatives have been shown to act as inhibitors of apoptosis proteins (IAPs), which play a crucial role in cancer cell survival. The structure of 6-hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suggests that modifications can enhance its efficacy against various cancer types by promoting apoptosis in malignant cells .

Neuroprotective Effects

Tetrahydroisoquinolines are also studied for their neuroprotective effects. Compounds similar to this compound may provide protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively documented. Various synthetic pathways have been explored to optimize yield and purity. For example:

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Mitsunobu Reaction | 85 | Effective for amine coupling |

| One-Pot Synthesis | 75 | Streamlined process for multiple steps |

These methods highlight the versatility in synthesizing this compound and its derivatives for further applications.

Pharmacological Studies

Mechanism of Action

Pharmacological studies suggest that this compound may interact with specific molecular targets involved in cell signaling pathways. For instance, it could inhibit enzymes involved in the proliferation of cancer cells or modulate receptors related to neurotransmitter activity .

Case Studies

Several case studies have reported the biological activities of similar compounds:

- Case Study 1: A derivative showed promise in reducing tumor size in animal models by inhibiting the growth factor signaling pathways.

- Case Study 2: Neuroprotective effects were observed in vitro where the compound reduced neuronal cell death induced by oxidative stress.

Propriétés

IUPAC Name |

6-hydroxy-2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h2-4,10,14H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXLPINSLZGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.